molecular formula C27H30N2O5 B8646737 c-Fms-IN-8

c-Fms-IN-8

Cat. No. B8646737
M. Wt: 462.5 g/mol
InChI Key: KVXLTGRHKNTTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765739B2

Procedure details

To a suspension of {3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone (9.6 g) prepared in Example 4 (4) and K2CO3 (40 g) in DMF (90 mL) was added 2-bromoethanol (9.6 mL). The reaction mixture was stirred at 80° C. for 11 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4. The solvent was removed under reduced pressure. Diisopropyl ether was added to the residue. The precipitated solid was collected on a filter and dried to give the title compound (8.4 g, 80%).
Name
{3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:31]=[CH:30][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:18][N:17]([C:19]([C:21]4[CH:26]=[C:25]([OH:27])[CH:24]=[CH:23][N:22]=4)=[O:20])[CH2:16]3)=[CH:11][C:10]=2[O:28][CH3:29])=[CH:5][CH:4]=1)[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:39][CH2:40][OH:41].O>CN(C=O)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:18][N:17]([C:19]([C:21]4[CH:26]=[C:25]([O:27][CH2:39][CH2:40][OH:41])[CH:24]=[CH:23][N:22]=4)=[O:20])[CH2:16]3)=[CH:11][C:10]=2[O:28][CH3:29])=[CH:30][CH:31]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
{3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone
Quantity
9.6 g
Type
reactant
Smiles
C(C)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)O)OC)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 11 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C)C1=CC=C(COC2=C(C=C(C=C2)C2CN(C2)C(=O)C2=NC=CC(=C2)OCCO)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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